3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Overview
Description
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one typically involves halogenation reactions. One common method might include the bromination and chlorination of a methylpyridinone precursor under controlled conditions. For example:
Step 1: Chlorination of 1-methylpyridin-2(1H)-one using chlorine gas or a chlorinating agent such as thionyl chloride.
Step 2: Bromination of the resulting 5-chloro-1-methylpyridin-2(1H)-one using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods would likely involve similar halogenation reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogens with alkoxy groups.
Electrophilic Substitution: Reagents such as alkyl halides or acyl chlorides can introduce new substituents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield alkoxy derivatives, while oxidation could produce pyridine N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloropyridine: Similar structure but lacks the methyl and keto groups.
5-Chloro-1-methylpyridin-2(1H)-one: Similar but without the bromine substituent.
3-Bromo-1-methylpyridin-2(1H)-one: Similar but without the chlorine substituent.
Uniqueness
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents with the methyl and keto groups can result in distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGLGASZBTTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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